molecular formula C13H14BNO4 B597514 6-Methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1257648-79-5

6-Methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B597514
CAS RN: 1257648-79-5
M. Wt: 259.068
InChI Key: RMGMSNLWDRCFFR-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has been shown to possess a range of interesting biological properties, making it a promising candidate for further research.

Scientific Research Applications

  • Flame Retardant in Polymers : This compound is used for chemical modification of polystyrene to reduce flammability. It acts as a reactive flame retardant when incorporated into the polymer backbone, contributing to the synthesis of homopolymers and copolymers with various compositions. These copolymers show altered thermal behavior and reduced flammability (Wiącek et al., 2015).

  • Biocidal Applications : The compound has been modified for use as a biocide. For instance, a polymer modified with this compound exhibited biocidal properties against the bacterium Staphylococcus aureas, particularly in water-filter applications (Sun et al., 1996).

  • Asymmetric Reactions in Chemistry : Variants of this compound, such as chiral vinyldioxazaborocanes, have potential applications in asymmetric reactions. The unique structures of these compounds contribute to their usefulness in such chemical processes (Olmstead et al., 2006).

  • Synthesis of Germanium Derivatives : This compound is utilized in the synthesis of new 1,3,6,2-dioxazaborocanes, which are intermediates for creating corresponding germanium derivatives. These derivatives have specific applications in various chemical synthesis processes (Lermontova et al., 2008).

  • Modification of Polymers via Electrophilic Aromatic Substitution : This compound is involved in the modification of polymers through reactions with various vinyl monomers. The incorporation of this compound into polymers can alter their physical properties (Mallakpour & Butler, 1989).

  • Use in Water Disinfection Applications : A derivative of this compound has been used to develop a chlorine rechargeable biocidal nanofibrous membrane. This application demonstrates its potential in rapid and effective water disinfection, particularly in point-of-use situations (Ma et al., 2021).

properties

IUPAC Name

2-(4-ethenylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4/c1-3-10-4-6-11(7-5-10)14-18-12(16)8-15(2)9-13(17)19-14/h3-7H,1,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGMSNLWDRCFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746264
Record name 2-(4-Ethenylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione

CAS RN

1257648-79-5
Record name 2-(4-Ethenylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257648-79-5
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